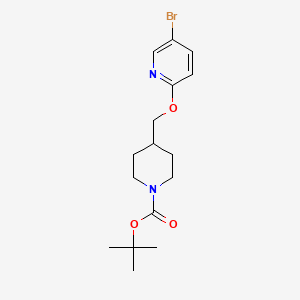

2-(3-Hydroxyphenyl)acetohydrazide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Research

“2-(3-Hydroxyphenyl)acetohydrazide” is a chemical compound with the CAS number 303107-21-3 . It’s used in chemical research and can be found in scientific research products .

β-Glucuronidase Inhibition

Phenoxyacetohydrazide Schiff base analogs, which include “2-(3-Hydroxyphenyl)acetohydrazide”, have been studied for their potential as β-glucuronidase inhibitors . β-glucuronidase is an enzyme involved in the metabolism of glucuronides, which are a family of compounds involved in detoxification.

Antimicrobial Activity

Some derivatives of “2-(3-Hydroxyphenyl)acetohydrazide” have been synthesized and studied for their antimicrobial activity . This makes them potentially useful in the development of new antimicrobial agents.

Drug Design

Hydrazide-hydrazone compounds, which include “2-(3-Hydroxyphenyl)acetohydrazide”, have a range of bioactivities and have been reported for use in drug design . They have shown antibacterial, anticonvulsant, antimalarial, analgesic, anti-inflammatory, antiplatelets, antifungal, antituberculosis, and anticancer activities .

Organocatalysis

Hydrazide-hydrazone compounds are also used in organocatalysis . Organocatalysis is a form of catalysis, where the rate of a chemical reaction is increased by an organic catalyst referred to as an “organocatalyst”. This is because of the versatility of their chemical structures.

Preparation of Heterocyclic Rings

Hydrazide-hydrazone compounds are used for the preparation of heterocyclic rings . Heterocyclic compounds are organic compounds that contain at least one atom of carbon and at least one element other than carbon, such as sulfur, oxygen or nitrogen, within a ring structure. These compounds have a high degree of functionality and are often used in medicinal chemistry.

Safety and Hazards

The safety data sheet for a related compound, Acetic acid, suggests that it is a flammable liquid and vapor and can cause severe skin burns and eye damage . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and wearing personal protective equipment .

Direcciones Futuras

2-(3-Hydroxyphenyl)acetohydrazide has been widely investigated in scientific research due to its potential applications in various fields. Future research could focus on exploring its biological activities, developing new synthesis methods, and investigating its mechanism of action. The compound’s potential as a lead molecule for drug design could also be explored .

Mecanismo De Acción

Target of Action

It is known that hydrazide-hydrazone compounds, which include 2-(3-hydroxyphenyl)acetohydrazide, have a broad spectrum of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It is known that molecules containing a thiazole ring, which is similar to the structure of 2-(3-hydroxyphenyl)acetohydrazide, can behave unpredictably when entering physiological systems . They can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Biochemical Pathways

It is known that the biosynthesis of simple phenolic acids derived from cinnamic acid occurs with the participation of shikimate and phenylpropanoid pathways . In the CoA-independent non-β-oxidative pathway, the t-cinnamic acid is hydrated to produce 3-hydroxy-3-phenylpropionic acid (HPP), which is converted to benzaldehyde by a lyase by removing its acetate moiety .

Result of Action

It is known that hydrazide-hydrazone compounds, which include 2-(3-hydroxyphenyl)acetohydrazide, can have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It is known that the environment can affect the action of many compounds, including those with structures similar to 2-(3-hydroxyphenyl)acetohydrazide .

Propiedades

IUPAC Name |

2-(3-hydroxyphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-10-8(12)5-6-2-1-3-7(11)4-6/h1-4,11H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKMWAWFJGJIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Hydroxyphenyl)acetohydrazide | |

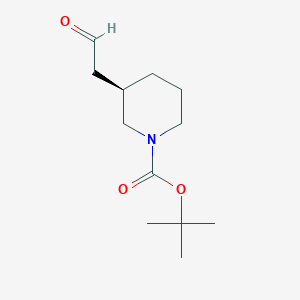

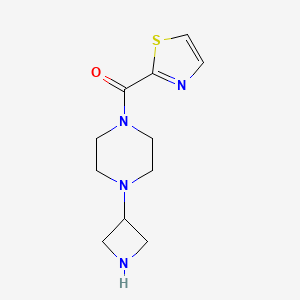

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-tert-Butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1398050.png)

![(2R)-1-[(Triphenylmethyl)amino]propan-2-ol](/img/structure/B1398057.png)